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Compound of Interest

Compound Name: 1,4-Benzoquinone

Cat. No.: B044022 Get Quote

Introduction

1,4-Benzoquinone (p-benzoquinone) is a cyclic conjugated diketone with the chemical formula

C₆H₄O₂. It exists as bright-yellow crystals with a characteristic sharp odor. This compound is of

significant interest in various fields, including organic synthesis, materials science, and

pharmacology, due to its redox properties and ability to participate in various chemical

reactions. A thorough understanding of its spectroscopic characteristics is crucial for its

identification, quantification, and the study of its interactions in different chemical and biological

systems. This technical guide provides an in-depth analysis of the spectroscopic properties of

1,4-benzoquinone, focusing on its Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear

Magnetic Resonance (NMR) spectra.

Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy of 1,4-benzoquinone reveals characteristic absorption bands arising

from electronic transitions within the molecule. The spectrum is influenced by the solvent used,

which can cause shifts in the absorption maxima (λmax).
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Solvent λmax (nm)

Molar
Absorptivity
(ε) (L mol⁻¹
cm⁻¹)

Electronic
Transition

Reference

Acetonitrile 239.75 17000 π → π [1]

Aqueous 0.2 M

NaHSO₄
244 Not specified π → π [2]

Heptane 251 Not specified π → π [3]

Water/Methanol

(9:1, v/v)
248 Not specified π → π

Experimental Protocol: UV-Vis Spectroscopy

A solution of 1,4-benzoquinone is prepared by dissolving a precisely weighed sample in a

suitable UV-grade solvent.[4] The concentration is chosen to yield an absorbance reading

within the linear range of the spectrophotometer, typically between 0.1 and 1.0. A quartz

cuvette with a 1 cm path length is rinsed and filled with the sample solution.[4] A reference

cuvette is filled with the pure solvent. The UV-Vis spectrum is recorded over a specific

wavelength range (e.g., 200-800 nm), and the absorbance values are measured.[2] The

absorption maxima (λmax) and the corresponding absorbance are determined from the

spectrum.
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Figure 1: Experimental workflow for UV-Vis spectroscopy of 1,4-benzoquinone.
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The IR spectrum of 1,4-benzoquinone provides valuable information about the functional

groups present in the molecule. The characteristic peaks correspond to the vibrational

frequencies of specific bonds.

Data Presentation: IR Absorption of 1,4-Benzoquinone

Wavenumber
(cm⁻¹)

Vibrational Mode Intensity Reference

3052 C-H stretching Not specified

1662 C=O stretching Strong

1587 C=C stretching Not specified [5]

885
C-H out-of-plane

bending
Not specified

422 C=O in-plane bending Not specified

Experimental Protocol: FTIR Spectroscopy (KBr Pellet Method)

A small amount of 1,4-benzoquinone (1-2 mg) is finely ground in an agate mortar.[6]

Approximately 100-200 mg of dry potassium bromide (KBr) powder is added, and the mixture is

thoroughly ground to ensure a homogenous sample.[6][7] The mixture is then transferred to a

pellet-forming die and compressed under high pressure (typically several tons) to form a

transparent or translucent pellet.[8] A background spectrum of a pure KBr pellet is recorded.

The sample pellet is then placed in the sample holder of the FTIR spectrometer, and the IR

spectrum is recorded, typically in the range of 4000-400 cm⁻¹.

Experimental Workflow: FTIR Spectroscopy (KBr Pellet Method)
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Figure 2: Experimental workflow for FTIR spectroscopy of 1,4-benzoquinone using the KBr
pellet method.
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of 1,4-
benzoquinone. Due to the molecule's symmetry, the ¹H and ¹³C NMR spectra are relatively

simple.

¹H NMR Spectroscopy
The ¹H NMR spectrum of 1,4-benzoquinone shows a single signal for the four equivalent vinyl

protons.

Data Presentation: ¹H NMR of 1,4-Benzoquinone

Solvent
Chemical
Shift (δ)
(ppm)

Multiplicity
Coupling
Constant
(J) (Hz)

Assignment Reference

CDCl₃ 6.78 Singlet
Not

applicable
4 x vinyl C-H [9]

DMSO-d₆ 6.87 Singlet
Not

applicable
4 x vinyl C-H [10]

¹³C NMR Spectroscopy
The ¹³C NMR spectrum of 1,4-benzoquinone exhibits two signals corresponding to the two

types of carbon atoms: the carbonyl carbons and the vinyl carbons.

Data Presentation: ¹³C NMR of 1,4-Benzoquinone

Solvent
Chemical Shift (δ)
(ppm)

Assignment Reference

CDCl₃ 187.0 C=O [9]

CDCl₃ 137.0 C=C [9]

DMSO-d₆ 187.5 C=O [10]

DMSO-d₆ 137.2 C=C [10]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 10 Tech Support

https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://foodb.ca/compounds/FDB005755
https://www.rsc.org/suppdata/d2/ay/d2ay01631a/d2ay01631a1.pdf
https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://www.benchchem.com/product/b044022?utm_src=pdf-body
https://foodb.ca/compounds/FDB005755
https://foodb.ca/compounds/FDB005755
https://www.rsc.org/suppdata/d2/ay/d2ay01631a/d2ay01631a1.pdf
https://www.rsc.org/suppdata/d2/ay/d2ay01631a/d2ay01631a1.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b044022?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocol: NMR Spectroscopy

A small amount of 1,4-benzoquinone is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-

d₆) in an NMR tube.[11] The concentration is typically in the range of 5-25 mg in 0.5-0.7 mL of

solvent. A small amount of a reference standard, such as tetramethylsilane (TMS), may be

added (δ = 0.00 ppm). The NMR tube is placed in the spectrometer. For ¹H NMR, the spectrum

is acquired using a standard pulse sequence. For ¹³C NMR, a proton-decoupled pulse

sequence is typically used to simplify the spectrum to single lines for each unique carbon atom.

[12] The acquired data (Free Induction Decay - FID) is then Fourier transformed to produce the

NMR spectrum.

Experimental Workflow: NMR Spectroscopy
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Figure 3: Experimental workflow for NMR spectroscopy of 1,4-benzoquinone.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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